molecular formula C20H19N5O2S B6459729 3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549020-39-3

3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

Cat. No. B6459729
CAS RN: 2549020-39-3
M. Wt: 393.5 g/mol
InChI Key: WJKNUPXMCGNMFM-UHFFFAOYSA-N
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Description

The compound “3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione” is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . These derivatives are often synthesized as part of efforts to develop novel pharmacological agents . The compound consists of a hybrid structure containing isothiazole and piperazine moieties .


Synthesis Analysis

The synthesis of these compounds typically involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The compounds are designed and synthesized, and their structures are confirmed by these spectral data .


Chemical Reactions Analysis

The synthesized compounds are evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . Some of the compounds comply with RO5, while others show violations .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by various techniques. For instance, the melting point, yield, and spectral data (IR, 1H NMR, and MS) are used to characterize the compounds .

Scientific Research Applications

3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione has been the subject of much research due to its potential applications in the fields of medicine and biology. It has been studied for its potential use as an antimicrobial agent, a cancer therapeutic, and a neuroprotective agent. Additionally, it has been studied for its ability to modulate the activity of enzymes and receptors, as well as its ability to interact with DNA.

Mechanism of Action

Target of Action

Similar compounds have been known to targetbacterial cells and exhibit antibacterial activity .

Mode of Action

It’s worth noting that similar compounds have been found to inhibitbiofilm formation and quorum sensing in bacteria . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.

Biochemical Pathways

It’s known that the inhibition of quorum sensing can disrupt the regulation of genes controllingbiofilm formation and virulence factors . This can lead to a decrease in bacterial virulence and an increase in their susceptibility to antibiotics.

Pharmacokinetics

The compound’smolecular weight is 300.362 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five.

Result of Action

The result of the compound’s action is the inhibition of biofilm formation and quorum sensing in bacteria . This can lead to a decrease in bacterial virulence and an increase in their susceptibility to antibiotics.

Advantages and Limitations for Lab Experiments

3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be purified by recrystallization. Additionally, it has a wide range of potential applications, making it a useful compound for studying a variety of biological processes. However, it is important to note that this compound is a relatively new compound and its full range of effects and mechanisms of action are still being studied.

Future Directions

Given the potential applications of 3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione, there are many possible future directions for research. One potential direction is to further investigate the mechanisms of action of this compound, including its interactions with enzymes, receptors, and DNA. Additionally, further research could be conducted to investigate the effects of this compound on various diseases, such as cancer and neurodegenerative diseases. Additionally, research could be conducted to investigate the potential synergistic effects of this compound in combination with other compounds. Finally, research could be conducted to investigate the potential toxicity of this compound, both in vitro and in vivo.

Synthesis Methods

3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione can be synthesized through a multistep process involving the condensation of 3-methylquinoxaline and 1,2-benzothiazole-1,1-dione in the presence of a base and a catalyst. The reaction is typically carried out at a temperature of around 120°C and a pressure of 1 atm. The product is then purified by recrystallization from a suitable solvent.

properties

IUPAC Name

3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-14-19(22-17-8-4-3-7-16(17)21-14)24-10-12-25(13-11-24)20-15-6-2-5-9-18(15)28(26,27)23-20/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKNUPXMCGNMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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